molecular formula C8H17NO B13932592 2-Pentanone O-propyl oxime CAS No. 54004-39-6

2-Pentanone O-propyl oxime

Cat. No.: B13932592
CAS No.: 54004-39-6
M. Wt: 143.23 g/mol
InChI Key: WAMKQMQKYDWIPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentanone O-propyl oxime can be synthesized through the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature. The reaction can be represented as follows:

2-Pentanone+NH2OHHCl2-Pentanone oxime+HCl+H2O\text{2-Pentanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{2-Pentanone oxime} + \text{HCl} + \text{H}_2\text{O} 2-Pentanone+NH2​OH⋅HCl→2-Pentanone oxime+HCl+H2​O

For the O-propylation step, the oxime can be treated with propyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can facilitate the ammoximation of 2-pentanone, leading to the formation of the oxime with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Pentanone O-propyl oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions, such as sulfuric acid or acetic anhydride, are often employed for the Beckmann rearrangement.

Major Products Formed

    Oxidation: Nitriles

    Reduction: Amines

    Substitution: Amides (via Beckmann rearrangement)

Scientific Research Applications

2-Pentanone O-propyl oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used as a corrosion inhibitor, antioxidant, and anti-skinning agent in coatings and paints

Mechanism of Action

The mechanism of action of 2-Pentanone O-propyl oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring normal enzyme function. The reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue of AChE, leading to the cleavage of the phosphate group and regeneration of the active enzyme .

Comparison with Similar Compounds

2-Pentanone O-propyl oxime can be compared with other similar compounds, such as:

    Butanone oxime (MEKO): Similar in structure but with a shorter carbon chain. MEKO is known for its use as an anti-skinning agent in paints.

    Acetone oxime: Another oxime with a simpler structure, used as an intermediate in organic synthesis.

    Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon-6.

The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

54004-39-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-propoxypentan-2-imine

InChI

InChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3

InChI Key

WAMKQMQKYDWIPT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NOCCC)C

Origin of Product

United States

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